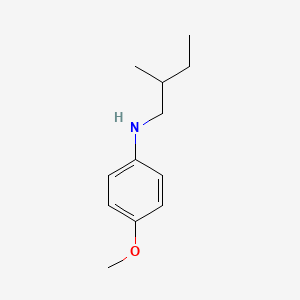

4-methoxy-N-(2-methylbutyl)aniline

Description

Significance of N-Substituted Aniline (B41778) Architectures in Contemporary Chemical Science

N-substituted aniline derivatives are organic compounds that feature an amino group attached to a phenyl ring, where one or both of the hydrogen atoms on the nitrogen are replaced by other organic groups. This structural motif is a cornerstone in various scientific disciplines. In medicinal chemistry, these derivatives are integral building blocks for a vast array of pharmaceuticals, including anticancer, cardiovascular, and antimicrobial agents. yufenggp.com The specific substitutions on the nitrogen and the aromatic ring allow for the fine-tuning of a molecule's pharmacological properties. echemi.com

Beyond pharmaceuticals, N-substituted anilines are pivotal in materials science. They serve as precursors for polymers like polyurethanes and polyamides, which are valued for their strength, flexibility, and resistance to heat and chemicals. echemi.comsci-hub.se Furthermore, their unique electronic properties make them suitable for applications in dyes and pigments, contributing to a wide spectrum of colors. yufenggp.comechemi.com The amino group's ability to engage in hydrogen bonding also plays a crucial role in determining the structural properties of crystals, influencing their stability and potential for applications in nonlinear optics. researchgate.net

The versatility of N-substituted anilines stems from their reactivity. The amino group can readily react with various electrophiles, and the aromatic ring can undergo a range of substitution reactions. sci-hub.se This chemical adaptability has made them indispensable in the synthesis of complex organic molecules, including organometallic complexes and heterocyclic compounds. sci-hub.sewisdomlib.org

Academic Research Landscape for 4-methoxy-N-(2-methylbutyl)aniline and Related Analogues

The specific compound, this compound, is a less common derivative within the vast family of N-substituted anilines. While extensive research exists for simpler analogues like N-methylaniline and p-anisidine (B42471) (4-methoxyaniline), dedicated studies on this compound are not widely published in mainstream academic literature. However, its structural components suggest its relevance in areas where lipophilicity and specific steric bulk are desired.

Research on related analogues provides valuable insights. For instance, studies on N-alkylated p-anisidine derivatives are common in the pursuit of new biologically active molecules. The methoxy (B1213986) group at the para-position is known to influence the electronic properties of the aniline ring, while the N-alkyl group can modulate the compound's solubility and interaction with biological targets. Research into the synthesis of various N-substituted anilines, including those with branched alkyl chains, is an active area, often focusing on developing more efficient catalytic methods for their preparation. acs.orgbeilstein-journals.org

The academic landscape for compounds like this compound is often found within broader studies on structure-activity relationships (SAR) in medicinal chemistry or in the development of new synthetic methodologies. For example, research on the synthesis of meta-substituted anilines, a traditionally challenging endeavor, highlights the ongoing efforts to expand the chemical space of available aniline derivatives for various applications. nih.govtohoku.ac.jp

Historical Context of Methoxylated Aniline Chemistry in Scholarly Investigations

The history of aniline chemistry dates back to the mid-19th century, with its discovery revolutionizing the synthetic dye industry. trc-leiden.nl Aniline, first isolated from indigo (B80030) in 1826, and later from coal tar, quickly became a cornerstone of industrial chemistry. trc-leiden.nlwikipedia.org The development of a method to produce aniline on an industrial scale by Antoine Béchamp was a pivotal moment that fueled the growth of the dye industry, particularly in Germany with companies like BASF. trc-leiden.nlmcgill.ca

Methoxylated anilines, such as p-anisidine, emerged as important intermediates in this burgeoning field. p-Anisidine itself is a key precursor for dyes, pharmaceuticals, and perfumes. chemicalbook.com The traditional synthesis of p-anisidine involved the reduction of p-nitroanisole, a process that has seen significant improvements over the years, moving from methods that produced substantial waste to more environmentally friendly catalytic hydrogenation processes. chemicalbook.com

The study of methoxylated anilines has also been instrumental in the development of medicinal chemistry. In the late 19th century, derivatives of aniline were explored as analgesics. wikipedia.org The discovery that aniline dyes could selectively stain pathogens led to Paul Ehrlich's "magic bullet" concept and the development of the first effective drug for syphilis, Salvarsan, an arsenic-containing aniline derivative. mcgill.ca This spurred further research into the medicinal applications of aniline derivatives, including those with methoxy substitutions, which could modulate the drug's activity and metabolic profile.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H21NO |

| Molecular Weight | 207.31 g/mol |

| CAS Number | 1343932-36-4 |

This data is compiled from available chemical supplier information. cymitquimica.combldpharm.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

4-methoxy-N-(2-methylbutyl)aniline |

InChI |

InChI=1S/C12H19NO/c1-4-10(2)9-13-11-5-7-12(14-3)8-6-11/h5-8,10,13H,4,9H2,1-3H3 |

InChI Key |

WBMYUMHFCCNMPG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CNC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the most powerful tool for delineating the precise atomic connectivity of an organic molecule.

The ¹H NMR spectrum of 4-methoxy-N-(2-methylbutyl)aniline is predicted to show distinct signals corresponding to each unique proton environment. Based on data from analogous compounds like 4-methoxy-N-(2-methylpentyl)aniline and N-isobutyl-4-methoxyaniline, the expected chemical shifts (δ) in a deuterochloroform (CDCl₃) solvent are as follows rsc.org:

Aromatic Protons: The para-substituted benzene (B151609) ring creates a characteristic AA'BB' system. The two protons ortho to the electron-donating methoxy (B1213986) group (and meta to the amino group) are expected to appear as a doublet around δ 6.80-6.86 ppm. The two protons ortho to the amino group (and meta to the methoxy group) will also present as a doublet, shifted slightly upfield to approximately δ 6.59-6.66 ppm rsc.org.

Methoxy Protons: The three protons of the methoxy group (–OCH₃) will appear as a sharp singlet, a hallmark signal for this functional group, at approximately δ 3.78-3.79 ppm rsc.org.

Amine Proton: The single proton on the nitrogen atom (N-H) is anticipated to be a broad singlet around δ 3.4-3.5 ppm, the broadness resulting from quadrupole broadening and potential hydrogen exchange rsc.org.

Alkyl Chain Protons: The 2-methylbutyl group will exhibit a complex set of signals.

The two diastereotopic protons on the carbon attached to the nitrogen (N-CH₂) are expected to be split by the adjacent methine proton, resulting in two distinct signals, likely doublet of doublets, around δ 3.05 ppm and δ 2.88 ppm rsc.org.

The methine proton (–CH–) would appear as a multiplet further upfield.

The ethyl fragment's methylene (B1212753) (–CH₂–) and methyl (–CH₃) protons, along with the second methyl group attached to the chiral center, would produce signals in the typical aliphatic region of δ 0.9-1.8 ppm rsc.org.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-H (ortho to -NH) | 6.59 - 6.66 | Doublet (d) | ~8-9 |

| Ar-H (ortho to -OCH₃) | 6.80 - 6.86 | Doublet (d) | ~8-9 |

| -OCH₃ | 3.78 - 3.79 | Singlet (s) | N/A |

| -NH- | ~3.4 - 3.5 | Broad Singlet (br s) | N/A |

| -N-CH₂- | ~2.9 - 3.1 | Doublet of Doublets (dd) | ~12, 6-7 |

| -CH(CH₃)- | ~1.7 - 1.8 | Multiplet (m) | - |

| -CH₂CH₃ | ~1.4 - 1.5 | Multiplet (m) | - |

| -CH(CH₃) | ~1.0 | Doublet (d) | ~6.7 |

| -CH₂CH₃ | ~0.95 | Triplet (t) | ~7.1 |

Note: Predicted data is extrapolated from published values for structural analogs. rsc.org

The ¹³C NMR spectrum provides one signal for each unique carbon atom, offering a clear count of the carbon environments and insight into their electronic nature. The predicted ¹³C NMR chemical shifts for this compound are derived from published data for similar N-alkylated anisidines rsc.org.

Aromatic Carbons: Four signals are expected for the aromatic ring. The carbon attached to the methoxy group (C-O) is the most downfield of the aromatic signals, predicted around δ 152.0 ppm. The carbon bearing the nitrogen (C-N) is anticipated near δ 142.9 ppm. The carbons ortho to the methoxy group will appear around δ 114.9 ppm, while the carbons ortho to the amino group are expected at approximately δ 114.0 ppm rsc.org.

Methoxy Carbon: The methoxy carbon (–OCH₃) typically resonates around δ 55.9 ppm rsc.orgrsc.org.

Alkyl Carbons: The carbons of the 2-methylbutyl group will appear in the upfield aliphatic region of the spectrum, with the carbon directly bonded to the nitrogen (N-C) being the most deshielded of this group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-O (Aromatic) | ~152.0 |

| C-N (Aromatic) | ~142.9 |

| C-H (ortho to -OCH₃) | ~114.9 |

| C-H (ortho to -NH) | ~114.0 |

| -OCH₃ | ~55.9 |

| -N-CH₂- | ~51-53 |

| -CH(CH₃)- | ~35-37 |

| -CH₂CH₃ | ~25-27 |

| -CH(CH₃) | ~17-18 |

| -CH₂CH₃ | ~11-12 |

Note: Predicted data is extrapolated from published values for structural analogs. rsc.org

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). For this compound, COSY would show correlations between the N-H proton and the N-CH₂ protons, and trace the connectivity along the entire 2-methylbutyl chain, for example, from the N-CH₂ protons to the adjacent methine proton, and from the methine proton to both the methyl and ethyl groups attached to it.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for example, confirming the assignments of the aromatic C-H pairs and each C-H group within the alkyl substituent.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, providing crucial information about the connectivity of quaternary carbons and fragments separated by heteroatoms. Key correlations would include the signal from the methoxy protons (–OCH₃) to the aromatic C-O carbon, and from the N-CH₂ protons to the aromatic carbon attached to the nitrogen (C-N).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. A key NOESY correlation would be observed between the N-CH₂ protons and the adjacent aromatic protons, confirming the N-alkylation site and providing insights into the preferred conformation of the molecule.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy is essential for confirming the presence of specific functional groups within the molecule.

The FT-IR spectrum provides characteristic absorption bands for the molecule's functional groups.

N-H Stretch: As a secondary amine, a single, moderately sharp absorption band is expected in the region of 3300-3500 cm⁻¹.

C-H Stretches: Signals for aromatic C-H stretching are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy and alkyl groups will appear just below 3000 cm⁻¹.

Aromatic C=C Stretches: Bands in the 1500–1600 cm⁻¹ region are characteristic of the benzene ring.

C-N Stretch: The stretching vibration of the aromatic amine C-N bond is expected in the 1250-1360 cm⁻¹ range.

C-O Stretch: The aryl-alkyl ether linkage gives rise to two distinct, strong bands: an asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. The former often overlaps with other signals, but the latter is typically a prominent feature.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |

| Aryl C-N Stretch | 1250 - 1360 | Medium |

| Asymmetric Aryl C-O-C Stretch | ~1250 | Strong |

| Symmetric Aryl C-O-C Stretch | ~1040 | Strong |

Raman spectroscopy complements FT-IR by being particularly sensitive to non-polar, symmetric vibrations. While specific experimental data is scarce, prominent Raman bands would be expected for the symmetric breathing modes of the para-substituted aromatic ring (e.g., near 1600 cm⁻¹). The symmetric C-O-C stretching vibration may also produce a notable signal. This technique is valuable for analyzing molecular symmetry and confirming the carbon skeleton. Studies on poly(N-alkylanilines) have utilized Raman spectroscopy to characterize the quinoid and benzenoid structures, indicating its utility for probing the electronic nature of the aniline (B41778) ring system researchgate.net.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the molecule and its fragments, a wealth of structural information can be obtained.

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula. nih.gov For this compound, the molecular formula is C₁₂H₁₉NO. HRMS can distinguish this composition from other potential formulas with the same nominal mass.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉NO |

| Nominal Mass | 193 amu |

| Monoisotopic Mass | 193.14666 Da |

| Calculated Exact Mass [M+H]⁺ | 194.15395 Da |

This interactive table summarizes the key mass-related properties of the compound.

Tandem mass spectrometry (MS/MS) is employed to probe the connectivity of the molecule. The protonated molecular ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the original structure. libretexts.orgresearchgate.net

The fragmentation of this compound is expected to follow predictable pathways based on the functional groups present: the N-alkyl aniline moiety and the ether linkage.

Alpha-Cleavage: The most prominent fragmentation pathway for N-alkylamines is typically alpha-cleavage, involving the breaking of a bond adjacent to the nitrogen atom. libretexts.org For the [M+H]⁺ ion of this compound, this can occur on either side of the nitrogen. Cleavage of the C-N bond to the butyl group would result in the loss of a C₄H₉ radical from the initial radical cation, leading to a resonance-stabilized iminium ion. A key fragmentation involves the loss of a propyl radical (C₃H₇•) via cleavage of the C-C bond alpha to the nitrogen within the 2-methylbutyl group, leading to a prominent ion.

Benzylic Cleavage/Loss of Aniline Ring: Fragmentation can also be initiated by charge localization on the methoxy-substituted benzene ring. Cleavage of the N-aryl bond can lead to fragments corresponding to the substituted aniline or the alkyl chain.

Loss of Methoxy Group: The methoxy group can be lost as a methyl radical (•CH₃) or a neutral formaldehyde (B43269) (CH₂O) molecule from certain fragment ions.

| Proposed Fragment Ion (m/z) | Structure/Origin | Fragmentation Pathway |

|---|---|---|

| 194.15 | [C₁₂H₁₉NO + H]⁺ | Protonated Molecular Ion |

| 150.10 | [C₉H₁₂NO]⁺ | Loss of C₃H₇• (propyl radical) from the 2-methylbutyl group via alpha-cleavage. |

| 136.09 | [C₈H₁₂NO]⁺ | Loss of C₄H₉• (butyl radical) from the 2-methylbutyl group. |

| 122.06 | [C₇H₈NO]⁺ | Cleavage of the N-C bond, retaining the methoxy aniline portion with an additional hydrogen. |

| 108.04 | [C₇H₆O]⁺ | Ion resulting from cleavage and rearrangement, often related to the methoxyphenyl moiety. |

This interactive table details the expected fragmentation patterns and resulting ions in an MS/MS experiment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound is the p-substituted aniline ring. The methoxy group (an auxochrome) and the secondary amine substituent significantly influence the absorption characteristics of the benzene ring. researchgate.net

The electronic spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions within the aromatic system. Compared to unsubstituted benzene, the electron-donating methoxy and amino groups cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima. nih.govnih.gov

| Expected λmax (nm) | Transition Type | Associated Chromophore |

|---|---|---|

| ~230-240 nm | π → π | Primary aromatic band (E2-band), intense absorption. |

| ~290-310 nm | π → π | Secondary aromatic band (B-band), showing fine structure, shifted by auxochromes. nih.gov |

This interactive table summarizes the anticipated UV-Vis absorption data for the compound dissolved in a non-polar solvent like hexane (B92381) or cyclohexanol.

The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atom of the methoxy group extend the conjugated system through resonance, decreasing the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in absorption at longer wavelengths compared to benzene.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis (if crystalline form is obtained)

Should this compound be successfully crystallized, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. This technique would allow for the precise determination of:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles of the entire molecule.

Conformation: The preferred three-dimensional arrangement of the atoms, including the orientation of the 2-methylbutyl group relative to the plane of the aromatic ring.

Crystal Packing: The arrangement of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonding (if present) and van der Waals forces that govern the solid-state structure.

As of the latest literature review, a crystal structure for this compound has not been reported in publicly accessible databases. The information that could be derived remains hypothetical pending successful crystallization and analysis. researchgate.net

Computational and Theoretical Chemistry Investigations of 4 Methoxy N 2 Methylbutyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in predicting the molecular properties of 4-methoxy-N-(2-methylbutyl)aniline, offering insights into its electronic structure and inherent reactivity. These computational methods allow for the detailed examination of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules like this compound. DFT calculations, particularly with functionals like B3LYP and M06-2X and basis sets such as 6-311++G(d,p), are instrumental in determining the molecule's ground state geometry, electronic energies, and spectroscopic signatures. mdpi.com

For aniline (B41778) derivatives, the orientation of the amino group relative to the benzene (B151609) ring is a key structural parameter. The NH2 group in aniline is not planar with the ring, exhibiting an out-of-plane angle of approximately 42°. afit.edu The presence of an electron-donating group, such as the methoxy (B1213986) group at the para position in this compound, is expected to influence this angle. Electron-donating substituents tend to increase the C-N bond length and the out-of-plane angle of the amino group. afit.edu

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of this compound. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. researchgate.net In substituted anilines, the HOMO is typically localized on the aniline moiety, while the LUMO distribution can be influenced by the nature and position of the substituents. The methoxy group, being an electron-donating group, would be expected to raise the energy of the HOMO, thereby affecting the molecule's reactivity and its potential as an electron donor in chemical reactions.

DFT calculations are also invaluable for predicting spectroscopic properties. Vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the molecule. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be employed to simulate electronic absorption spectra, providing insights into the electronic transitions and the photophysical properties of this compound. jmaterenvironsci.com

Table 1: Representative Calculated Properties for Substituted Anilines from DFT Studies

| Property | Aniline | p-Methoxyaniline (Anisidine) |

| C-N Bond Length (Å) | ~1.402 | Expected > 1.402 |

| Amino Group Out-of-Plane Angle (θ) | ~42° | Expected > 42° |

| HOMO Energy (eV) | Varies with method | Expected to be higher than aniline |

| LUMO Energy (eV) | Varies with method | Influenced by substituents |

| HOMO-LUMO Gap (eV) | Varies with method | Expected to be smaller than aniline |

Note: The values for p-methoxyaniline are qualitative predictions based on the trends observed for electron-donating substituents on the aniline ring. afit.edu Actual values would require specific DFT calculations for the molecule.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a means to benchmark the results obtained from DFT and to achieve higher accuracy for specific molecular parameters. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can offer more precise predictions of properties like inversion barriers of the amino group and interaction energies. afit.edu

For aniline, ab initio calculations have been used to study the barrier to inversion of the amino group, a key energetic parameter related to its conformational flexibility. afit.edu The inclusion of electron correlation at the MP2 level has been shown to improve the correlation of the inversion barrier with electronic parameters of the substituents. afit.edu In the case of this compound, high-level ab initio calculations would be valuable for obtaining a precise value for this barrier and for accurately describing the non-covalent interactions that govern the molecule's conformational preferences.

These high-accuracy methods are also crucial for calibrating and validating the more computationally efficient DFT methods, ensuring that the chosen functional and basis set are appropriate for describing the chemical system under investigation.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of flexible molecules like this compound. mdpi.com The presence of the chiral 2-methylbutyl group attached to the nitrogen atom introduces significant conformational freedom. MD simulations can track the atomic motions over time, providing a detailed picture of the accessible conformations and the transitions between them. pitt.edu

By simulating the molecule in different environments, such as in a vacuum or in a solvent, it is possible to understand how intermolecular interactions influence its shape and dynamics. The simulations can reveal the preferred orientations of the 2-methylbutyl group relative to the methoxy-substituted phenyl ring. Analysis of the simulation trajectories can identify the most stable conformers and the energy barriers separating them. mdpi.com

Principal Component Analysis (PCA) of the MD trajectory can be used to identify the dominant modes of motion and to visualize the conformational space explored by the molecule. nih.gov This information is crucial for understanding how the molecule's shape might influence its interactions with other molecules, for instance, in a biological context or during a chemical reaction.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides a powerful avenue for elucidating the mechanisms of chemical reactions involving this compound, including its formation and subsequent transformations.

The synthesis of this compound likely involves the reductive amination of p-anisaldehyde with 2-methylbutylamine (B1361350) or the N-alkylation of p-anisidine (B42471) with a suitable 2-methylbutyl halide. Computational methods can be used to model these synthetic routes, identifying the transition states and calculating the activation energy barriers for each elementary step. nih.gov

For instance, in the reductive alkylation of anilines, the formation of a Schiff base intermediate is a key step. acs.org Quantum chemical calculations can be employed to model the reaction pathway for the condensation of the aniline with the aldehyde and the subsequent reduction of the imine. By locating the transition state structures and computing their energies, the rate-determining step of the reaction can be identified. researchgate.net This knowledge is valuable for optimizing reaction conditions to improve the yield and selectivity of the synthesis.

Table 2: Representative Calculated Activation Energies for Aniline Reactions

| Reaction Type | Reactants | Method | Calculated Activation Barrier (kcal/mol) |

| N-Oxidation | Aniline derivative + Oxidant | DFT | Varies with substituent |

| Reaction with OH radical | 4-methylaniline + OH | M06-2X | ~11.2 kJ/mol (for the overall reaction) mdpi.com |

| Tautomerization | Keto-enol tautomers | DFT | ~37-39 kcal/mol nih.gov |

Note: These are examples from studies on related aniline derivatives and are illustrative of the types of data that can be obtained from computational studies.

Computational modeling can also be used to explore the potential reaction pathways for the transformation of this compound. For example, aniline derivatives can undergo oxidation at the nitrogen atom to form N-oxides. researchgate.net DFT calculations can predict the susceptibility of the nitrogen atom to oxidation by calculating properties such as the Average Local Ionization Energy (ALIE). researchgate.net

Furthermore, the reactivity of the aromatic ring towards electrophilic substitution can be assessed. The methoxy group is an activating, ortho-para directing group, while the N-(2-methylbutyl)amino group is also activating and ortho-para directing. Computational methods can predict the most likely sites for electrophilic attack by calculating reactivity indices such as Fukui functions or by modeling the potential energy surface for the reaction with an electrophile. nih.gov

The degradation pathways of aniline derivatives, for example, through reaction with atmospheric radicals like OH, can also be simulated. mdpi.com These simulations can identify the primary products and the kinetics of the degradation process, which is important for understanding the environmental fate of the compound.

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Chemoinformatics provides a powerful lens for understanding the properties of chemical compounds through computational analysis. For this compound, a range of molecular descriptors can be calculated to build a comprehensive profile of its physicochemical characteristics. These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which aim to correlate a molecule's structure with its biological activity or physical properties, respectively.

Molecular Descriptors and Predicted Properties

The structural features of this compound—a methoxy-substituted aniline core with an N-alkyl group—suggest a molecule with moderate lipophilicity and the capacity for specific intermolecular interactions. Key descriptors would include topological indices, electronic properties (such as dipole moment and polarizability), and steric parameters.

While experimental data for this specific molecule is scarce, computational tools can predict its properties. For instance, data from a structurally related compound, 4-(4-methoxybutyl)-2-methylaniline , available in the PubChem database, can provide an illustrative example of the types of chemoinformatic data that would be relevant. nih.gov These predicted values are crucial for initial assessments in drug discovery and material science.

A hypothetical QSAR or QSPR study involving this compound would involve compiling a dataset of structurally similar compounds with known activities or properties. By calculating a wide array of molecular descriptors for each compound, statistical models can be developed to predict the behavior of new molecules like the one . Such models are instrumental in prioritizing compounds for synthesis and testing.

Interactive Data Table: Predicted Chemoinformatic Properties of a Related Aniline

The following table contains predicted chemoinformatic data for 4-(4-methoxybutyl)-2-methylaniline, which can be considered indicative of the likely properties of this compound.

Data sourced from PubChem for the related compound 4-(4-methoxybutyl)-2-methylaniline. nih.gov

Diverse Applications in Advanced Organic Synthesis and Materials Science

Role in the Development of Functional Materials

Design and Fabrication of Chemical Sensors Utilizing Aniline-Based Polymer Films

The functionalization of aniline (B41778) monomers is a key strategy for developing new polymeric materials with tailored properties for specific applications, including chemical sensors. Polyaniline (PANI) and its derivatives are prominent in the field of conducting polymers due to their unique combination of redox activity, environmental stability, and tunable conductivity. rsc.org The electrical and optical properties of these polymers can be altered by their chemical environment, making them ideal for sensing applications. rsc.org Specifically, the ability of PANI to change its properties through protonation/dedoping processes upon interaction with acids, bases, and various vapors forms the basis for its use in sensors. rsc.orgmdpi.com

The incorporation of specific substituents onto the aniline monomer, such as in 4-methoxy-N-(2-methylbutyl)aniline, offers a pathway to finely tune the resulting polymer's characteristics. The N-alkyl group, in this case, a 2-methylbutyl group, can enhance the solubility of the polymer in common organic solvents. rsc.orgresearchgate.net This improved processability is crucial for fabricating thin, uniform films, which are essential for creating reliable sensor devices. rsc.orgresearchgate.net Furthermore, the steric and electronic effects of substituents influence the morphology and electrical properties of the polymer film. rsc.orgresearchgate.net For instance, studies on polymers derived from ortho-substituted anilines have shown that the substituent can alter the surface morphology from a heterogeneous structure to a more uniform spherical one. rsc.orgresearchgate.net

Polymers based on functionalized anilines can be deposited as thin films onto electrodes to act as the active sensing layer. mdpi.com The high sensitivity of these films to analytes like ammonia (B1221849) and moisture has been demonstrated, showcasing their potential in the design of advanced chemical sensors. rsc.orgresearchgate.net While research has been conducted on various PANI derivatives, the polymerization of this compound specifically would yield a polymer combining the electron-donating influence of the methoxy (B1213986) group with the enhanced solubility and chiral nature imparted by the N-(2-methylbutyl) group, offering a unique candidate for selective chemical sensing platforms. rsc.org The primary advantage of such polymer-based sensors is their ability to operate effectively at room temperature, providing a low-cost and efficient alternative to other sensing technologies. rsc.org

Investigation of Mesomorphic Behavior in Liquid Crystalline Systems

The compound this compound is a valuable precursor for the synthesis of calamitic (rod-shaped) liquid crystals, particularly through the formation of Schiff bases (imines). Thermotropic liquid crystals, which exhibit mesophases as a function of temperature, often consist of a rigid core and flexible terminal groups. greyhoundchrom.com The reaction of an aniline derivative with an aldehyde is a classic and effective method to create the imine linkage (-N=CH-) that often forms part of the rigid core of such molecules. researchgate.netresearchgate.net

By reacting this compound with a suitable aromatic aldehyde (e.g., 4-alkoxybenzaldehyde), a new Schiff base is formed. The molecular structure of this resulting compound would possess the key features that promote liquid crystalline behavior:

A Rigid Core: The linked benzene (B151609) rings provide the necessary rigidity.

An Electron-Donating Group: The 4-methoxy group on the aniline moiety contributes to the polarity and electronic properties of the molecule.

A Chiral Terminal Chain: The N-(2-methylbutyl) group is a chiral substituent. The presence of chirality is crucial for the formation of chiral mesophases, such as the cholesteric (chiral nematic) phase or various chiral smectic phases. greyhoundchrom.com

Synthetic Contributions to Pharmaceutical and Agrochemical Intermediates (excluding clinical data and dosage)

Precursors for Novel Heterocyclic Compounds with Academic Significance

The structure of this compound, featuring a nucleophilic nitrogen, an activated aromatic ring, and an N-alkyl substituent, makes it a versatile starting material for the synthesis of various nitrogen-containing heterocyclic compounds. The development of synthetic routes to these scaffolds is of great academic interest as they form the core of many complex molecules.

One significant application of aniline derivatives is in the synthesis of indoles. For example, a general methodology involves the preparation of ortho-functionalized N-tosylanilides from anilines, which can then be cyclized to form N-tosylindoles. clockss.org Applying this concept, this compound could first be tosylated and then subjected to reactions that introduce a functional group at the ortho-position (adjacent to the amino group), setting the stage for an intramolecular cyclization to yield a substituted indole.

Furthermore, the aniline nitrogen can act as a nucleophile in reactions to build other heterocyclic systems. The N-alkylation of anilines using alcohols is a fundamental transformation for creating precursors for more complex structures. rsc.org Visible-light-induced N-alkylation methods have also been developed, offering environmentally benign pathways to secondary amines like the title compound. nih.gov These secondary anilines can then participate in cyclization reactions. For instance, condensation with appropriate bifunctional reagents can lead to the formation of five, six, or seven-membered rings. The electron-donating methoxy group at the para-position activates the ortho-positions of the benzene ring towards electrophilic substitution, facilitating cyclization reactions that involve the ring itself.

Synthesis of Quinoline (B57606) Derivatives and Other Bioactive Scaffolds for Research Purposes

The quinoline skeleton is a privileged scaffold found in numerous natural products and synthetic compounds of academic and industrial interest. nih.govresearchgate.net Several classic and modern synthetic methods utilize anilines as key starting materials for constructing the quinoline ring system. Among the most notable are the Doebner-von Miller and Skraup reactions. wikipedia.orgsynarchive.comnih.gov

The Doebner-von Miller reaction involves the synthesis of quinolines by reacting an aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst. wikipedia.orgiipseries.org In the context of this compound, this reaction would proceed as follows:

Michael Addition: The nitrogen atom of the aniline attacks the β-carbon of an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde).

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic attack from the carbonyl carbon onto the electron-rich aromatic ring. The para-methoxy group strongly activates the ortho-position, directing the cyclization to occur at the C-6 position of the aniline.

Dehydration and Oxidation: Subsequent dehydration and oxidation yield the final aromatic quinoline ring system.

A proposed reaction of this compound with crotonaldehyde (B89634) via the Doebner-von Miller synthesis is expected to produce a 1-(2-methylbutyl)-6-methoxy-4-methylquinolinium salt. The permanent N-alkylation prevents the formation of a neutral quinoline directly, instead yielding the corresponding quaternary quinolinium salt, a bioactive scaffold in its own right.

The table below outlines the expected product from this well-established synthetic route.

| Starting Aniline | Reagent | Reaction Name | Expected Quinoline Product |

| This compound | Crotonaldehyde, Acid Catalyst | Doebner-von Miller Reaction | 1-(2-methylbutyl)-6-methoxy-4-methylquinolinium salt |

Modern variations of quinoline synthesis, including electrophilic cyclization of N-(2-alkynyl)anilines, provide alternative routes to highly substituted quinolines under mild conditions, further highlighting the utility of aniline precursors in generating diverse molecular scaffolds for research. nih.gov

Future Directions and Emerging Research Avenues for 4 Methoxy N 2 Methylbutyl Aniline Research

Development of Sustainable and Atom-Economical Synthetic Protocols

The future of chemical synthesis lies in the development of environmentally benign and efficient processes. For 4-methoxy-N-(2-methylbutyl)aniline, this translates to moving beyond traditional N-alkylation methods, which often involve stoichiometric amounts of hazardous reagents and generate significant waste.

Future research will likely focus on "green" synthetic routes that maximize atom economy. One promising avenue is the direct N-alkylation of p-anisidine (B42471) with 2-methylbutanol, a renewable resource, through "borrowing hydrogen" or "hydrogen autotransfer" methodologies. acs.orgrsc.org These processes, often catalyzed by transition metals like iridium or ruthenium, generate water as the only byproduct, thus adhering to the principles of green chemistry. researchgate.netcapes.gov.br

Another area of exploration is the use of non-toxic and readily available alkylating agents. For instance, visible-light-induced N-alkylation of anilines with alcohols, avoiding the need for metal catalysts and harsh conditions, presents a sustainable alternative. nih.gov The development of protocols that utilize biomass-derived platform chemicals as starting materials for both the aniline (B41778) and the alkyl components will also be a key focus. rsc.org

Table 1: Comparison of Traditional vs. Green N-Alkylation Strategies

| Feature | Traditional N-Alkylation | Green N-Alkylation (Future Goal) |

| Alkylating Agent | Alkyl halides | Alcohols, renewable feedstocks |

| Catalyst | Often stoichiometric | Catalytic (e.g., transition metals) |

| Byproducts | Halide salts, organic waste | Water |

| Atom Economy | Low | High rsc.org |

| Sustainability | Low | High rsc.org |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Achieving high selectivity for the mono-N-alkylation of p-anisidine with a sterically hindered group like 2-methylbutyl is a significant challenge, as over-alkylation to the tertiary amine is a common side reaction. Future research will necessitate the design of novel catalytic systems with superior control over selectivity.

The use of well-defined, single-site catalysts, such as those based on iridium or nickel, offers a promising approach to achieving high selectivity. acs.orgacs.org For instance, Cp*Ir-catalyzed N-alkylation has shown great versatility and atom economy. researchgate.netcapes.gov.br The development of catalysts supported on materials like metal-organic frameworks (MOFs) could also provide enhanced stability and recyclability. acs.org

Furthermore, exploring enzymatic catalysis for the selective N-alkylation of anilines represents a frontier in green chemistry. Engineered enzymes could offer unparalleled selectivity under mild reaction conditions.

Integration of Advanced Characterization Techniques for In-Situ Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. The integration of advanced, real-time analytical techniques will be instrumental in achieving this.

In-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for monitoring the progress of chemical reactions as they occur. researchgate.netnih.govxjtu.edu.cnnih.gov These techniques can provide valuable insights into the formation of intermediates, the consumption of reactants, and the emergence of products in real-time. researchgate.netnih.gov For example, in-situ FTIR can track the disappearance of the N-H bond of p-anisidine and the appearance of new bands corresponding to the N-alkylated product. Similarly, in-situ NMR can provide detailed structural information about the species present in the reaction mixture at any given time. researchgate.net This data is invaluable for optimizing reaction conditions, identifying potential side reactions, and elucidating complex reaction pathways. psu.edu

Predictive Modeling for Structure-Property-Application Relationships in Material Science

As this compound and its derivatives find applications in materials science, for instance as precursors for functional polymers, predictive modeling will become an indispensable tool. acs.orgresearchgate.netdtic.mil Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can correlate the molecular structure of aniline derivatives with their macroscopic properties. dtic.milresearchgate.netnih.govnih.gov

Future research will focus on developing robust QSPR models to predict key material properties of polymers derived from this compound. These properties could include thermal stability, conductivity, and optical characteristics. By computationally screening virtual libraries of related compounds, researchers can identify candidates with desired properties before embarking on extensive experimental synthesis and characterization. This approach can significantly accelerate the discovery of new materials for specific applications. Hybrid modeling approaches that combine first-principles models with data-driven machine learning techniques are also emerging as powerful predictive tools. uantwerpen.be

Table 2: Potential Descriptors for QSPR Modeling of this compound Derivatives

| Descriptor Class | Specific Descriptors | Predicted Property |

| Topological | Molecular connectivity indices, Wiener index | Solubility, Viscosity researchgate.net |

| Quantum Chemical | HOMO/LUMO energies, Dipole moment | Reactivity, Electronic properties |

| Steric | Molar volume, Surface area | Polymer morphology |

| Thermodynamic | Enthalpy of formation, Gibbs free energy | Thermal stability |

Interdisciplinary Research Integrating Organic Chemistry, Materials Science, and Environmental Chemistry

The full potential of this compound will be realized through interdisciplinary research that bridges the gap between fundamental organic chemistry, applied materials science, and environmental science.

In materials science, this compound could serve as a monomer or a building block for the synthesis of novel functional polymers with tailored properties. acs.orgresearchgate.netmdpi.com For example, polyanilines derived from this monomer could exhibit interesting electronic or optical properties for applications in sensors or organic electronics. The branched alkyl group could influence the solubility and processability of the resulting polymers. researchgate.net

From an environmental perspective, it is crucial to understand the fate and potential impact of this compound and its degradation products in the environment. Studies on its biodegradability, potential toxicity, and persistence will be essential to ensure its sustainable application. This research will involve collaboration between organic chemists, toxicologists, and environmental scientists to develop a comprehensive understanding of the compound's life cycle. The development of remedial technologies for the potential removal of such compounds from wastewater is also an important area of future research.

By pursuing these interconnected research avenues, the scientific community can unlock the full potential of this compound, paving the way for its application in a sustainable and responsible manner across various scientific and technological domains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.